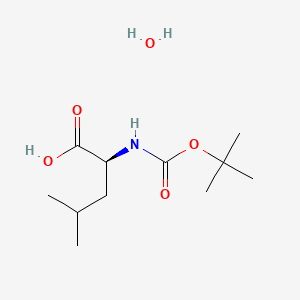

Boc-Leu-OH hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQQEIOTRWJXBA-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200936-87-4 | |

| Record name | Boc-Leu-OH monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200936-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-L-Leucine Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the role of the Boc protecting group in peptide synthesis?

An In-depth Technical Guide on the Role of the Boc Protecting Group in Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, is a cornerstone of modern peptide and protein chemistry. This method simplifies the synthesis of complex peptide sequences by anchoring the growing chain to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts through filtration and washing.[1] A critical element of this strategy is the use of temporary protecting groups for the α-amino (Nα) group of incoming amino acids to ensure controlled, sequential bond formation. The tert-butyloxycarbonyl (Boc) group was the first widely adopted Nα-protecting group for SPPS and remains a robust and significant tool for researchers and drug developers.[2]

This technical guide provides a comprehensive overview of the Boc protecting group's role, its underlying chemical mechanisms, associated experimental protocols, and its strategic position within peptide synthesis.

Core Function and Chemical Mechanism

The primary role of the Boc group is to reversibly mask the Nα-amine of an amino acid.[2] This protection prevents the amine from acting as a nucleophile, thereby avoiding self-polymerization and ensuring that peptide bond formation occurs only at the desired N-terminus of the resin-bound peptide chain.[2]

The Boc group is a urethane-type protector characterized by its stability in neutral and basic conditions while being readily removable under moderately acidic conditions.[2][3] This acid lability is the foundation of the entire Boc-based synthesis strategy.

Protection (Boc Introduction): The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") in the presence of a base. The reaction is a straightforward nucleophilic acyl substitution where the amino group attacks one of the electrophilic carbonyls of the anhydride.[3][4]

Deprotection (Boc Cleavage): The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically as a 50% solution in dichloromethane (DCM).[5][6] The mechanism proceeds in two main steps:

-

Protonation and Fragmentation: The carbonyl oxygen of the Boc group is protonated by TFA. This facilitates the cleavage of the tert-butyl-oxygen bond, which breaks to form a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][3]

-

Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide (CO₂) and the free, protonated α-amino group of the peptide.[2][3]

A potential side reaction involves the alkylation of nucleophilic amino acid side chains (e.g., Methionine, Tryptophan) by the liberated tert-butyl cation.[5] To prevent this, "scavengers" such as dithiothreitol (DTE), anisole, or thiophenol are added to the deprotection solution to trap the reactive carbocation.[2][5]

Caption: Mechanism of acid-catalyzed Boc deprotection.

The Boc/Bzl Synthesis Strategy

In SPPS, the Boc group is used for temporary Nα-protection in what is known as the Boc/Bzl (Benzyl) strategy. This approach relies on graduated acid lability:

-

Nα-Protection: The Boc group is removed at each cycle with a moderate acid (TFA).[7]

-

Side-Chain Protection: Reactive amino acid side chains are protected with more robust, acid-stable groups, typically based on benzyl (Bzl) ethers, esters, or carbamates.[5]

Because both levels of protection are removed by acids of differing strengths, this strategy is considered "quasi-orthogonal".[10] This contrasts with the fully orthogonal Fmoc/tBu strategy, where Nα-protection is removed by a base and side-chain protection by an acid.[5]

Quantitative Data Summary

The efficiency of each step in the synthesis cycle is critical for achieving a high purity final product. The table below summarizes typical quantitative parameters for the Boc SPPS workflow.

| Step | Reagent / Condition | Concentration | Typical Duration | Efficiency |

| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 20-30 min | >99% |

| Neutralization | Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM | 5-10% (v/v) | 2 x 1-2 min | N/A |

| Coupling (Activation) | DCC/HOBt or DIC/HOBt in DMF/DCM | 1-3 equivalents | 1-4 hours | >99% |

| Coupling (Activation) | HBTU/HATU with DIEA in DMF | 1-3 equivalents | 30-60 min | >99% |

| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) with Anisole scavenger | 9:1 (v/v) | 45-60 min | Variable |

Abbreviations: DCC - Dicyclohexylcarbodiimide; DIC - Diisopropylcarbodiimide; HOBt - 1-Hydroxybenzotriazole; HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DMF - Dimethylformamide.

Experimental Protocols

Protocol 1: Standard Boc Deprotection Cycle

-

Resin Swelling: Swell the peptidyl-resin in DCM for 30-60 minutes.

-

DCM Wash: Wash the resin with DCM (3x).

-

Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes with agitation. If Trp, Met, or Cys are present, add 0.5% DTE as a scavenger.[6]

-

DCM Wash: Wash the resin with DCM (3x) to remove TFA.

-

IPA Wash: Wash the resin with Isopropanol (IPA) (2x) to shrink the resin and help remove residual acid.[6]

-

DCM Wash: Wash the resin with DCM (3x).

-

Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes (2x) with agitation. This converts the N-terminal ammonium trifluoroacetate salt to a free amine.[6]

-

DCM Wash: Wash the resin thoroughly with DCM (5x) to remove all traces of the base before the coupling step. The resin is now ready for the next amino acid coupling.

Protocol 2: DIC/HOBt Coupling Cycle

-

Prepare Amino Acid Solution: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF. Cool the solution to 0°C.

-

Activate Amino Acid: Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected and neutralized peptidyl-resin. Agitate the reaction mixture for 1-4 hours at room temperature.

-

Wash: Wash the resin with DMF (3x) followed by DCM (3x) to remove excess reagents and the diisopropylurea byproduct.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent). If the test is positive, a recoupling step may be necessary.

Logical and Experimental Workflows

The Boc SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain. The workflow diagram below illustrates these iterative steps.

Caption: The experimental workflow for a single cycle in Boc-SPPS.

Conclusion

The Boc protecting group, integral to the original Merrifield method, established the foundation for automated solid-phase peptide synthesis. While the Fmoc/tBu strategy has become more prevalent due to its milder final cleavage conditions, the Boc/Bzl strategy remains highly relevant and advantageous in specific applications, such as the synthesis of hydrophobic peptides or sequences containing base-sensitive moieties.[10][11] Its primary challenge is the requirement for hazardous HF for final cleavage, which necessitates specialized equipment.[8][11] A thorough understanding of the Boc group's chemistry, its strategic application, and the associated protocols is essential for any professional engaged in the design and development of synthetic peptides for research or therapeutic use.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. csbio.com [csbio.com]

- 10. biosynth.com [biosynth.com]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Leu-OH Hydrate: Chemical Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-leucine monohydrate (Boc-Leu-OH hydrate), a critical building block in synthetic peptide chemistry. This document details its chemical and physical properties, structural characteristics, and key experimental protocols relevant to its synthesis, analysis, and application.

Chemical Identity and Structure

This compound is the N-protected form of the amino acid L-leucine, where the amino group is masked by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. The compound typically crystallizes as a monohydrate, which is a stable, white solid, whereas its anhydrous form is an oil.

The structure consists of the chiral L-leucine core, an isobutyl side chain, a carboxylic acid functional group, and the acid-labile Boc protecting group. The presence of the water molecule in the crystal lattice contributes to its stability as a solid.

Table 1: Chemical and Structural Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid hydrate |

| Synonyms | N-Boc-L-leucine monohydrate, Boc-L-Leu-OH·H₂O |

| Molecular Formula | C₁₁H₂₃NO₅ |

| Molecular Weight | 249.30 g/mol |

| Anhydrous Formula | C₁₁H₂₁NO₄ |

| Anhydrous M.W. | 231.29 g/mol |

| CAS Number | 200936-87-4, 13139-15-6 |

| EC Number | 236-073-2 |

| InChI | 1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1 |

| SMILES | CC(C)C--INVALID-LINK--NC(=O)OC(C)(C)C.O |

Physicochemical Properties

The physicochemical properties of this compound are well-characterized, making it a reliable reagent in controlled synthetic processes. The quantitative data are summarized in Table 2.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 85-88 °C | [2] |

| Specific Rotation [α]²⁰/D | -24.0° to -26.0° (c=2, Acetic Acid) | [2] |

| Solubility | Soluble in Methanol, DMF, DMSO, Acetonitrile, Chloroform, Ethyl Acetate. | [3] |

| Water Content | 6.0% to 8.0% (Karl Fischer Titration) | [1][2] |

| Predicted pKa | 4.02 ± 0.21 | |

| Predicted Boiling Point | 356.0 ± 25.0 °C at 760 mmHg | |

| Predicted Density | 1.061 ± 0.06 g/cm³ |

Spectroscopic and Analytical Profile

Quality control and characterization of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Expected):

-

~0.9 ppm (doublet, 6H): Two methyl groups of the isobutyl side chain.

-

~1.4 ppm (singlet, 9H): Nine equivalent protons of the tert-butyl group (Boc).

-

~1.5-1.7 ppm (multiplet, 3H): Methylene (-CH₂-) and methine (-CH-) protons of the isobutyl side chain.

-

~4.1-4.3 ppm (multiplet, 1H): The α-proton (-CH-COOH).

-

~5.0 ppm (broad doublet, 1H): The N-H proton of the carbamate.

-

Broad singlet: Protons from the carboxylic acid and water of hydration (often exchangeable and may appear over a wide range or not be observed).

-

-

¹³C NMR (Expected):

-

~22-25 ppm: Carbons of the isobutyl side chain.

-

~28.5 ppm: Three equivalent methyl carbons of the Boc group.

-

~41 ppm: Methylene carbon of the isobutyl side chain.

-

~53 ppm: The α-carbon.

-

~80 ppm: Quaternary carbon of the Boc group.

-

~156 ppm: Carbonyl carbon of the Boc carbamate.

-

~177 ppm: Carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the presence of key functional groups.[7]

-

~3350 cm⁻¹ (broad): O-H stretch from the carboxylic acid and water, and N-H stretch from the carbamate.

-

~2870-2960 cm⁻¹ (strong): C-H stretching from the isobutyl and Boc alkyl groups.

-

~1710 cm⁻¹ (strong, sharp): C=O stretching from the carboxylic acid carbonyl.

-

~1680-1700 cm⁻¹ (strong, sharp): C=O stretching from the Boc carbamate carbonyl.

-

~1365 and 1390 cm⁻¹ (medium): Characteristic bands indicating the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For the anhydrous form (after loss of water), the expected [M+H]⁺ ion would be at m/z 232.15. Common fragments would include the loss of the Boc group or parts of it (e.g., loss of isobutylene, m/z 56).

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and analysis of this compound.

Synthesis of this compound

This procedure is adapted from a standard method for N-Boc protection of amino acids using di-tert-butyl dicarbonate (Boc anhydride).[8]

-

Dissolution: Dissolve L-leucine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2.0 eq, as a 1N aqueous solution) and stir until a clear solution is obtained.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature.

-

Stirring: Allow the reaction to warm to room temperature and stir overnight. The reaction can be monitored by TLC until the starting amino acid is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with pentane or ethyl ether (3x) to remove unreacted Boc anhydride and by-products.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate (KHSO₄) or 1N HCl. A white precipitate should form.

-

Extraction: Extract the product into ethyl acetate (3x).

-

Drying and Crystallization: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure to yield a white solid. The product can be recrystallized from an ethanol/water or ethyl acetate/hexane mixture to yield pure this compound.

Analytical Chromatography

4.2.1 Thin-Layer Chromatography (TLC)

TLC is used for reaction monitoring and purity assessment.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase (Solvent System 011A): Chloroform : Methanol : Acetic Acid (90:8:2 v/v/v).[9]

-

Visualization: UV light (254 nm) followed by staining, typically with a ninhydrin solution (for free amines) or potassium permanganate stain (for general organic compounds). For Boc-Leu-OH, which is UV-inactive and has no free amine, a potassium permanganate or ceric ammonium molybdate (CAM) stain is effective.

4.2.2 High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final product.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: A typical gradient runs from 10% B to 90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210-220 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key processes and logical connections involving this compound.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This diagram outlines the fundamental steps for adding one amino acid residue, such as Boc-Leu-OH, to a growing peptide chain on a solid support.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. N-(tert-Butoxycarbonyl)-L-leucine | 200936-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. N-(tert-Butoxycarbonyl)-L-alanine(15761-38-3) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. merckmillipore.com [merckmillipore.com]

N-alpha-Boc-L-leucine Monohydrate: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-alpha-Boc-L-leucine monohydrate, a cornerstone reagent in modern biochemical and pharmaceutical research. This document details its physicochemical properties, core applications in peptide synthesis and drug discovery, and provides detailed experimental protocols for its effective utilization.

Physicochemical Properties

N-alpha-Boc-L-leucine monohydrate is a protected form of the essential amino acid L-leucine, where the alpha-amino group is reversibly blocked by a tert-butyloxycarbonyl (Boc) group.[1][2] This protection is crucial for preventing unwanted side reactions during peptide synthesis.[2] The monohydrate form is a stable, white crystalline solid, making it easy to handle and weigh accurately for synthesis protocols.[3][4]

Table 1: Physicochemical and Spectral Data of N-alpha-Boc-L-leucine Monohydrate

| Property | Value | References |

| Molecular Formula | C₁₁H₂₃NO₅ | [5] |

| Molecular Weight | 249.30 g/mol | [5] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 80 - 90 °C | [6] |

| Solubility | Soluble in organic solvents such as methanol, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate, DMSO, and Acetone. Insoluble in water. | [3][6] |

| Optical Rotation | [α]²⁰/D -25° ± 2° (c=2 in acetic acid) | [6] |

| ¹H NMR | Conforms to structure | [7] |

| ¹³C NMR | Consistent with L-leucine derivative structure | [8][9] |

| FT-IR (cm⁻¹) | Bands associated with C-H, C=O, N-H, and O-H vibrations are present. | [10] |

Core Research Application: Peptide Synthesis

The primary application of N-alpha-Boc-L-leucine monohydrate is in solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield.[] The Boc protecting group is acid-labile, allowing for its removal under specific conditions that do not affect other protecting groups on the peptide chain, a principle known as orthogonality.[12]

Experimental Workflow for Boc-SPPS

The following diagram illustrates a typical cycle for the incorporation of an amino acid, such as Boc-L-leucine, into a growing peptide chain on a solid support.

Detailed Experimental Protocol: Synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) using Boc Chemistry

This protocol outlines the manual synthesis of the pentapeptide Leu-enkephalin on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-L-Leu-OH·H₂O

-

Boc-L-Phe-OH

-

Boc-Gly-OH

-

Boc-L-Tyr(Bzl)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Anisole (scavenger)

-

Diethyl ether

Procedure:

-

Resin Preparation and Loading of the First Amino Acid (Boc-L-Leu):

-

Swell the Merrifield resin in DCM in a reaction vessel.

-

Prepare the cesium salt of Boc-L-Leu-OH·H₂O by reacting it with cesium carbonate.

-

Add the Boc-L-Leu-cesium salt to the swollen resin in DMF and heat to attach the first amino acid to the resin.

-

Wash the resin thoroughly with DMF, methanol, and DCM to remove unreacted amino acid and byproducts.

-

-

Peptide Chain Elongation (Addition of Phe, Gly, Gly, Tyr):

-

Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group from the leucine residue. Wash the resin with DCM and isopropanol.[12]

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM. Wash the resin with DCM.[12]

-

Coupling of Boc-L-Phe-OH:

-

In a separate vessel, pre-activate Boc-L-Phe-OH with DCC and HOBt in DMF.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates complete coupling.[13] If the test is positive (blue beads), repeat the coupling step.[13]

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for Boc-Gly-OH (twice) and finally for Boc-L-Tyr(Bzl)-OH.

-

-

Cleavage and Deprotection:

-

Dry the fully assembled peptide-resin under vacuum.

-

Treat the resin with anhydrous HF or TFMSA in the presence of anisole as a scavenger at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting group from tyrosine.

-

Evaporate the cleavage reagent.

-

-

Purification:

-

Precipitate the crude peptide with cold diethyl ether.

-

Wash the precipitate with cold ether to remove the scavenger and other small molecules.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and amino acid analysis.

-

Table 2: Typical Coupling Efficiencies in Boc-SPPS

| Amino Acid Being Coupled | Coupling Efficiency | Notes | References |

| Boc-L-Leucine | Generally high | Leucine is a non-hindered amino acid, leading to favorable coupling kinetics. | [14] |

| Boc-L-Valine | Can be problematic | β-branched and sterically hindered, may require double coupling or stronger coupling reagents. | [13] |

| Boc-L-Isoleucine | Can be problematic | β-branched and sterically hindered, similar to valine. | [14] |

| Boc-L-Arginine(Tos) | Moderate | The bulky tosyl protecting group can hinder coupling. | [14] |

| Boc-L-Histidine(DNP) | Moderate to Difficult | Side chain protection and potential for racemization require careful selection of coupling conditions. | [14] |

Applications in Drug Discovery and Development

N-alpha-Boc-L-leucine monohydrate is a critical building block in the synthesis of various therapeutic agents, including bioactive peptides and protease inhibitors.

Synthesis of Bioactive Peptides

Leucine-containing peptides can exhibit a range of biological activities, from antimicrobial to anticancer effects. The synthesis of these peptides using Boc-L-leucine allows for the creation of novel therapeutic candidates.

Synthesis of Protease Inhibitors

Boc-L-leucine is frequently incorporated into the synthesis of protease inhibitors, which are a vital class of drugs for treating viral infections like HIV and hepatitis C.[15][16]

Experimental Protocol: Synthesis of a Dipeptide Protease Inhibitor Precursor

This protocol describes the solution-phase synthesis of a dipeptide fragment that can be a precursor for more complex protease inhibitors.

Materials:

-

N-Boc-L-leucine monohydrate

-

L-Valine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Neutralization of L-Valine methyl ester: Dissolve L-Valine methyl ester hydrochloride in DCM and add one equivalent of DIEA to obtain the free amine.

-

Activation of N-Boc-L-leucine: In a separate flask, dissolve N-Boc-L-leucine monohydrate and one equivalent of HOBt in DCM. Cool the solution to 0°C and add one equivalent of DCC.

-

Coupling: Add the neutralized L-Valine methyl ester solution to the activated N-Boc-L-leucine solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting dipeptide, Boc-L-Leu-L-Val-OMe, by column chromatography on silica gel.

Role in Signaling Pathway Research: The mTOR Pathway

Leucine and peptides containing leucine play a significant role in cell signaling, particularly in the activation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

The mTOR Signaling Pathway

The diagram below illustrates the central role of mTOR in integrating signals from growth factors and amino acids, like leucine, to regulate protein synthesis and cell growth.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. peptide.com [peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 7. N-Boc-L-tert-leucine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. hmdb.ca [hmdb.ca]

- 9. L-Leucine(61-90-5) 13C NMR spectrum [chemicalbook.com]

- 10. elixirpublishers.com [elixirpublishers.com]

- 12. chempep.com [chempep.com]

- 13. benchchem.com [benchchem.com]

- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation of novel HIV-protease inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Understanding the use of Boc protected amino acids in SPPS

An In-Depth Technical Guide to the Use of Boc-Protected Amino Acids in SPPS

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the tert-butyloxycarbonyl (Boc) protection strategy, a foundational methodology in Solid-Phase Peptide Synthesis (SPPS). It details the core principles, experimental protocols, and quantitative data associated with Boc-SPPS, providing valuable insights for professionals engaged in peptide research and drug development.

Core Principles of the Boc Protection Strategy

The Boc protection strategy, pioneered by Bruce Merrifield, was the first widely adopted method for SPPS.[1][2] It is based on a graduated acid lability system for the removal of protecting groups.[3]

The fundamental role of the Boc group is to reversibly mask the α-amino group of an amino acid.[2] This prevents unwanted polymerization and ensures the controlled, sequential addition of amino acids to the growing peptide chain.[2][4] The Boc group is stable under neutral and basic conditions but is easily removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[2]

This strategy typically employs benzyl-based (Bzl) protecting groups for reactive amino acid side chains.[5] These side-chain protectors are stable to the repeated TFA treatments used for Nα-Boc removal but are cleaved under stronger acidic conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final step of the synthesis.[5][6] This difference in acid lability allows for the selective deprotection required for peptide chain elongation.[5] Because both the temporary (Boc) and permanent (Bzl) protecting groups are removed by acid, this system is considered "quasi-orthogonal".[6][7]

The General Boc-SPPS Cycle

The synthesis of a peptide using the Boc strategy involves a repeated cycle of four key steps:

-

Deprotection: The acid-labile Nα-Boc group of the resin-bound peptide is removed with a moderate acid, typically TFA in dichloromethane (DCM).[5]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine using a hindered base, most commonly diisopropylethylamine (DIEA).[4][5]

-

Coupling: The next incoming Boc-protected amino acid is activated by a coupling reagent and added to the N-terminus of the growing peptide chain to form a new peptide bond.[5]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[5]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups with a strong acid.[5]

Data Presentation

Table 1: Comparison of Boc and Fmoc SPPS Strategies

| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |

| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA)[6] | Mild base (e.g., 20% Piperidine in DMF)[6] |

| Side-Chain Protection | Benzyl-based (Bzl) groups[6] | tert-Butyl-based (tBu) groups[6] |

| Cleavage from Resin | Strong acid (e.g., HF, TFMSA)[6] | Strong acid (e.g., TFA)[6] |

| Orthogonality | Quasi-orthogonal (both Boc and Bzl are acid-labile but require different acid strengths)[6] | Truly orthogonal (Fmoc is base-labile, tBu is acid-labile)[6] |

| Primary Advantage | Effective for long or aggregation-prone sequences; lower cost of reagents[6] | Milder deprotection conditions, compatibility with acid-sensitive modifications, ease of automation[6] |

| Primary Disadvantage | Harsh and hazardous cleavage conditions (HF); repeated acid treatment can degrade sensitive residues[6] | Base-labile protecting groups can be problematic; potential for side reactions like diketopiperazine formation[8] |

Table 2: Reagents and Conditions for a Standard Boc-SPPS Cycle

| Step | Reagent(s) | Typical Concentration / Conditions | Duration |

| Resin Swelling | Dichloromethane (DCM) | - | 1-2 hours |

| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | 50% (v/v) | 1 x 5 min (pre-wash), 1 x 20-25 min[9] |

| Washing | DCM, Isopropanol (IPA) | Multiple washes | - |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | 2 x 1-2 min |

| Washing | DCM | Multiple washes | - |

| Coupling | Boc-amino acid, Coupling Reagent (e.g., DIC/HOBt), Solvent (DMF/DCM) | 3-4 equivalents of amino acid and coupling reagents | 2-4 hours |

| Washing | DMF, DCM, IPA | Multiple washes | - |

Table 3: Comparison of Common Coupling Reagents for Boc-SPPS

| Coupling Reagent | Class | Key Features & Outcomes |

| DIC/HOBt | Carbodiimide | Cost-effective and widely used. HOBt suppresses racemization and accelerates the reaction.[10] |

| HBTU | Uronium Salt | Popular and effective, generally more efficient and faster than carbodiimides.[10] |

| HATU | Uronium Salt | Generally considered more reactive than HBTU, leading to faster and more complete couplings with less risk of epimerization.[10] |

| COMU | Uronium Salt | A third-generation uronium salt that is highly reactive and has a better safety profile as it does not release potentially explosive benzotriazole byproducts.[10] |

Table 4: Common Side-Chain Protecting Groups for Boc-SPPS

| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |

| Arginine (Arg) | Tosyl (Tos), Nitro (NO2) | HF, TFMSA[11] |

| Aspartic Acid (Asp) | Benzyl (Bzl) | HF, TFMSA |

| Cysteine (Cys) | 4-methoxybenzyl (Mob), Acetamidomethyl (Acm) | HF, TFMSA (Acm is stable to HF)[12] |

| Glutamic Acid (Glu) | Benzyl (Bzl) | HF, TFMSA |

| Histidine (His) | Benzyloxymethyl (Bom), 2,4-dinitrophenyl (Dnp), Tosyl (Tos) | HF, TFMSA (Tos can be removed by HOBt)[11] |

| Lysine (Lys) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF, TFMSA |

| Serine (Ser) | Benzyl (Bzl) | HF, TFMSA[13] |

| Threonine (Thr) | Benzyl (Bzl) | HF, TFMSA |

| Tryptophan (Trp) | Formyl (For) | HF (requires scavenger), Piperidine[11] |

| Tyrosine (Tyr) | 2-Bromobenzyloxycarbonyl (2-Br-Z), Benzyl (Bzl) | HF, TFMSA |

Table 5: Common Cleavage Cocktails for Final Deprotection in Boc-SPPS

| Cleavage Reagent | Composition | Key Features & Scavengers |

| Hydrogen Fluoride (HF) | HF/anisole (9:1 v/v) | The most common and versatile method. Requires specialized apparatus due to high toxicity. Anisole is a common scavenger.[9] |

| TFMSA | TFMSA/TFA/thioanisole/m-cresol | An alternative to HF. Often used in a "low-high" procedure to minimize side reactions. Scavengers are crucial.[14] |

| TMSOTf | TMSOTf/TFA/m-cresol | Another strong acid alternative to HF. |

| HBr/TFA | HBr in acetic acid / TFA | A less common method, compatible with certain protecting groups.[9] |

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the resin.

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield, PAM) in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM and add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

-

Stir or agitate for 5 minutes, then drain the solution.

-

Add a fresh 50% TFA/DCM solution and agitate for 20-25 minutes.[9]

-

Note: If the sequence contains Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[4][9]

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3-5 times).

-

Wash the resin with Isopropanol (IPA) (2 times) to remove residual TFA.[9]

-

Wash the resin again with DCM (3-5 times).

-

-

Neutralization:

-

Add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat this step once more.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

-

-

Amino Acid Coupling (using DIC/HOBt):

-

In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (3-4 equivalents) in a minimal amount of Dimethylformamide (DMF).

-

Add this solution to the neutralized resin in the reaction vessel.

-

Add Diisopropylcarbodiimide (DIC) (3-4 equivalents) to the resin suspension.

-

Agitate the mixture at room temperature for 2-4 hours. The progress can be monitored using a qualitative test (e.g., ninhydrin test).

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times), DCM (3 times), and IPA (2 times).

-

Dry the resin under vacuum if it is the final step, or proceed to the next deprotection step (Step 2).

-

Protocol 2: Final Cleavage and Deprotection using HF

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires a specialized, dedicated apparatus and extensive safety precautions. This protocol is a general guideline and must be performed by trained personnel in a suitable facility.

-

Preparation:

-

Dry the peptidyl-resin thoroughly under high vacuum for at least 4 hours.

-

Place the dried resin (e.g., 1 gram) into the HF-resistant reaction vessel of the cleavage apparatus.

-

Add the appropriate scavenger, typically anisole (e.g., 1 mL for a 9:1 HF/anisole ratio).[9]

-

-

HF Distillation:

-

Cool the reaction vessel in a dry ice/methanol bath for 10-15 minutes.

-

Distill anhydrous HF (approx. 10 mL per gram of resin) into the cooled reaction vessel under vacuum.[9]

-

-

Cleavage Reaction:

-

Remove the dry ice/methanol bath and replace it with an ice bath (0 °C).

-

Stir the reaction mixture for 45 to 60 minutes.

-

-

HF Removal:

-

After the reaction is complete, remove the HF by evaporation under a vacuum, ensuring it is trapped appropriately.

-

-

Peptide Precipitation and Washing:

-

Suspend the remaining resin and cleaved peptide in cold, anhydrous diethyl ether.

-

Wash thoroughly with ether to remove the scavenger and cleaved protecting groups.

-

Filter the peptide precipitate.

-

-

Extraction and Lyophilization:

-

Extract the peptide from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid).

-

Lyophilize (freeze-dry) the aqueous solution to obtain the crude peptide, which can then be purified by HPLC.

-

Mandatory Visualization

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of acid-catalyzed Boc group deprotection.

Caption: Decision tree for selecting a suitable coupling reagent in Boc-SPPS.

Caption: Logical relationship of the quasi-orthogonal Boc/Bzl strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. csbio.com [csbio.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Boc-Leu-OH Hydrate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(tert-Butoxycarbonyl)-L-leucine monohydrate (Boc-Leu-OH hydrate), a crucial building block in peptide synthesis. This document details its chemical and physical properties, core applications in solid-phase peptide synthesis (SPPS), and provides a detailed experimental protocol for its use. Furthermore, it illustrates key workflows and conceptual pathways relevant to its application.

Chemical and Physical Properties of this compound

This compound is a derivative of the amino acid L-leucine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is vital for the controlled, stepwise synthesis of peptides. The compound is typically available as a white crystalline solid.[1]

| Property | Value | References |

| Synonyms | N-Boc-L-leucine monohydrate, (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate | |

| CAS Number | 13139-15-6 (often used for both anhydrous and hydrate forms), 200936-87-4 (specific to hydrate) | [1] |

| Molecular Formula | C11H23NO5 | [2] |

| Molecular Weight | 249.30 g/mol | [2] |

| Anhydrous MW | 231.29 g/mol | [3] |

| Melting Point | 85-87 °C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in solvents like dichloromethane, dimethylformamide, and ethyl acetate. | [4] |

| Storage | 2-8°C, sealed in a dry environment. | [4] |

Core Application: Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. In this methodology, the N-terminus of the amino acid is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups, typically benzyl-based ethers, esters, or carbamates.[2]

The Boc-SPPS cycle involves a series of repeated steps:

-

Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]

-

Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA).[2]

-

Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free N-terminus of the resin-bound peptide.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[5]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF).[5]

Experimental Protocol: Synthesis of a Model Tripeptide (Boc-Leu-Ala-Gly-OH) on Merrifield Resin

This protocol details the manual synthesis of the tripeptide Boc-Leu-Ala-Gly-OH on a Merrifield resin, a common solid support for Boc-SPPS.

Materials:

-

Merrifield resin (chloromethylated polystyrene-divinylbenzene)

-

Boc-Gly-OH

-

Boc-Ala-OH

-

This compound

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Methanol

-

Cesium carbonate (Cs2CO3)

Procedure:

-

Resin Preparation and First Amino Acid Attachment (Boc-Gly-Merrifield Resin):

-

Swell 1 g of Merrifield resin in DMF for 1 hour in a reaction vessel.

-

In a separate flask, dissolve Boc-Gly-OH (2 equivalents relative to resin loading) in a minimal amount of DMF and neutralize with a solution of cesium carbonate in water.

-

Evaporate the solvent to obtain cesium salt of Boc-Gly-OH.

-

Add the Boc-Gly-OH cesium salt to the swollen resin and heat at 50°C overnight.

-

Wash the resin with DMF, methanol, and DCM, and dry under vacuum.

-

-

Deprotection of Boc-Gly-Merrifield Resin:

-

Swell the resin in DCM.

-

Treat the resin with a 50% TFA in DCM solution for 30 minutes.

-

Wash the resin with DCM.

-

-

Neutralization:

-

Treat the resin with a 10% DIEA in DCM solution for 10 minutes.

-

Wash the resin with DCM.

-

-

Coupling of Boc-Ala-OH:

-

Dissolve Boc-Ala-OH (3 equivalents) and DCC (3 equivalents) in DCM.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DCM and DMF.

-

-

Deprotection of Boc-Ala-Gly-Merrifield Resin:

-

Repeat step 2.

-

-

Neutralization:

-

Repeat step 3.

-

-

Coupling of this compound:

-

Dissolve this compound (3 equivalents) and DCC (3 equivalents) in DCM.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DCM and DMF.

-

-

Final Cleavage:

-

Dry the resin thoroughly.

-

Treat the resin with anhydrous HF at 0°C for 1 hour in the presence of a scavenger such as anisole.

-

Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

-

Purify the peptide using reverse-phase HPLC.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core experimental workflow of Boc-SPPS and a conceptual signaling pathway where a leucine-rich peptide, synthesized using this compound, could play a role.

Caption: Workflow for the Boc-SPPS of a tripeptide.

Caption: A hypothetical signaling pathway initiated by a leucine-rich peptide.

Conclusion

This compound is an indispensable reagent for researchers engaged in peptide synthesis. Its use in the well-established Boc-SPPS methodology allows for the reliable and efficient construction of a wide array of peptides for research, diagnostic, and therapeutic applications. Understanding its properties and the nuances of its application in SPPS is fundamental for any scientist working in the field of peptide chemistry and drug development.

References

A Comprehensive Technical Guide to the Solubility of Boc-Leu-OH Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-tert-butoxycarbonyl-L-leucine monohydrate (Boc-Leu-OH hydrate), a critical reagent in peptide synthesis and pharmaceutical development. Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document presents quantitative and qualitative solubility data, detailed experimental methodologies for solubility determination, and visual workflows to aid in experimental design.

Core Chemical Properties of this compound

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of peptides and other complex molecules containing nitrogen. Boc-protected amino acids, such as this compound, are versatile building blocks. The Boc group's utility is derived from its unique reactivity. It remains stable under a wide array of conditions, including basic, nucleophilic, and catalytic hydrogenation reactions, yet it can be removed under mild acidic conditions. This orthogonality is crucial for complex, multi-step synthetic processes.

Solubility Profile of this compound

The solubility of this compound is a key parameter for its application in solution-phase and solid-phase peptide synthesis. The following table summarizes the available quantitative and qualitative solubility data in various common organic solvents.

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 | Not Specified | [1] |

| Methanol (MeOH) | CH₃OH | 100 | Not Specified | A clear, colorless solution is formed at 1g in 10ml of methanol.[2] |

| Dimethylformamide (DMF) | C₃H₇NO | ~124.7 | Not Specified | A product data sheet indicates that 1 mmole is clearly soluble in 2 ml.[3] |

| Ethanol (EtOH) | C₂H₅OH | ~30 | Not Specified | Estimated based on the solubility of the similar dipeptide Boc-Leu-Leu-OH.[4] |

| Acetonitrile (ACN) | C₂H₃N | Soluble | Not Specified | Qualitatively described as readily soluble.[5] |

| Chloroform | CHCl₃ | Soluble | Not Specified | [6] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | [6] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Soluble | Not Specified | [6] |

| Acetone | C₃H₆O | Soluble | Not Specified | [6] |

| Water | H₂O | Readily Soluble | Not Specified | [5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for two common techniques used to determine the solubility of protected amino acids like this compound.

Gravimetric Method

This classic and reliable method involves the preparation of a saturated solution, followed by the removal of the solvent and weighing of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial and vigorously vortex the mixture for 1-2 minutes.

-

Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe fitted with a syringe filter.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporation dish from the final weight.

-

Determine the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the collected supernatant.

-

Gravimetric Solubility Determination Workflow

UV-Visible Spectrophotometry Method

This method is suitable when the solute has a chromophore that absorbs in the UV-Vis range. For compounds like this compound that lack a strong chromophore, derivatization may be necessary. However, a general protocol for a soluble, UV-active compound is provided as a template.

Materials and Equipment:

-

This compound (or a suitable UV-active analogue)

-

Selected organic solvent (UV transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge and/or syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

After equilibration, centrifuge the saturated solution to pellet the undissolved solid or filter the supernatant using a syringe filter.

-

Carefully transfer a known aliquot of the clear supernatant to a volumetric flask and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

UV-Vis Spectrophotometry Solubility Workflow

References

Navigating Peptide Synthesis: A Technical Guide to Boc-Leu-OH Monohydrate vs. Anhydrous Form

For Immediate Release

Shanghai, China – December 14, 2025 – In the intricate world of peptide synthesis, the choice of reagents is paramount to achieving high yields and purity. For researchers, scientists, and drug development professionals utilizing Boc-based solid-phase peptide synthesis (SPPS), a critical decision point often involves the selection between the monohydrate and anhydrous forms of Boc-L-leucine (Boc-Leu-OH). This technical guide provides an in-depth analysis of these two forms, offering a comparative overview of their physical properties, solubility, and impact on coupling efficiency, supplemented with detailed experimental protocols and logical workflows to aid in informed decision-making.

Introduction: The Significance of Hydration State in Peptide Synthesis

The presence of water of hydration in amino acid derivatives can significantly influence their handling, storage, and reactivity. Boc-Leu-OH is a prime example, with its monohydrate form being a stable, crystalline solid and its anhydrous counterpart an oil.[1] This fundamental difference in physical state has practical implications for laboratory workflow, from weighing and dispensing to dissolution and long-term stability. This guide will dissect these differences, providing a clear rationale for selecting the appropriate form for specific applications in peptide synthesis.

Physical and Chemical Properties: A Head-to-Head Comparison

The most apparent distinction between the two forms of Boc-Leu-OH lies in their physical state. The monohydrate is a convenient, free-flowing white powder, while the anhydrous form is a viscous oil, which can present challenges in accurate measurement and handling.[1]

| Property | Boc-Leu-OH Monohydrate | Boc-Leu-OH Anhydrous | Reference |

| Physical State | White, crystalline solid | Oil | [1] |

| Molecular Weight | 249.30 g/mol | 231.29 g/mol | |

| Theoretical Water Content | ~7.22% | 0% | |

| Storage | 2-30°C, stable under normal conditions | Requires storage under inert gas, susceptible to moisture absorption |

Solubility Profile in Common Peptide Synthesis Solvents

| Solvent | Boc-Leu-OH Monohydrate | Boc-Leu-OH Anhydrous | Reference |

| Dimethylformamide (DMF) | Clearly soluble (1 mmol in 2 mL) | Soluble | |

| Dichloromethane (DCM) | Soluble | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble (up to 100 mg/mL for Boc-L-Leu) | Soluble | [3] |

Note: The solubility of the related dipeptide, Boc-Leu-Leu-OH, in DMF is approximately 30 mg/mL.[4]

Impact on Peptide Coupling Efficiency

The presence of water can influence the efficiency of peptide coupling reactions, primarily through its interaction with carbodiimide-based coupling reagents. Water can hydrolyze the active O-acylisourea intermediate, leading to the regeneration of the carboxylic acid and a reduction in coupling efficiency.

However, for many standard coupling protocols, the small amount of water introduced by the monohydrate form of Boc-Leu-OH is often considered negligible, especially when a molar excess of the amino acid and coupling reagents is used. In some syntheses, it has been noted that the presence of water from the hydrated form did not adversely affect the reaction's yield or quality.

The choice between the monohydrate and anhydrous form may become more critical in specific scenarios:

-

Synthesis of long or difficult sequences: Where every percentage point of coupling efficiency is crucial.

-

Use of highly sensitive or expensive reagents: Where minimizing side reactions and reagent consumption is a priority.

-

Fragment condensation: Where precise stoichiometry is paramount.

Caption: Decision workflow for selecting the appropriate form of Boc-Leu-OH.

Experimental Protocols

Preparation of Anhydrous Boc-Leu-OH from Monohydrate

For applications requiring the anhydrous form, it can be prepared from the monohydrate.

Materials:

-

Boc-Leu-OH monohydrate

-

Vacuum oven

-

Drying agent (e.g., phosphorus pentoxide)

Procedure:

-

Place a accurately weighed sample of Boc-Leu-OH monohydrate in a suitable container.

-

Place the container in a vacuum oven equipped with a desiccant trap containing a drying agent.

-

Heat the oven to a temperature of 40-50°C.

-

Apply a vacuum and dry the material for 12-24 hours, or until a constant weight is achieved.

-

Once cooled to room temperature under vacuum or in a desiccator, the resulting oil is the anhydrous form of Boc-Leu-OH.[1]

-

Handle the anhydrous oil under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture reabsorption.

Determination of Water Content by Karl Fischer Titration

This protocol provides a method to verify the water content of Boc-Leu-OH monohydrate.

Materials:

-

Karl Fischer titrator (volumetric or coulometric)

-

Karl Fischer reagent (e.g., Hydranal™-Composite 5)

-

Anhydrous methanol

-

Boc-Leu-OH monohydrate sample

Procedure:

-

Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable, low-drift endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

-

Sample Preparation: Accurately weigh a sample of Boc-Leu-OH monohydrate (typically 100-200 mg).

-

Titration: Quickly add the weighed sample to the titration vessel. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument software will calculate the water content based on the volume of titrant consumed and the known titer of the reagent. The result should be consistent with the theoretical water content of the monohydrate (~7.22%).

Caption: Experimental workflow for Karl Fischer titration.

Protocol for a Comparative Coupling Efficiency Assay

This protocol can be used to compare the coupling efficiency of the monohydrate and anhydrous forms of Boc-Leu-OH in a model peptide synthesis.

Materials:

-

Merrifield resin pre-loaded with a C-terminal amino acid (e.g., H-Gly-Merrifield resin)

-

Boc-Leu-OH monohydrate

-

Anhydrous Boc-Leu-OH

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Piperidine

-

Ninhydrin test kit (Kaiser test)

Procedure:

-

Resin Preparation: Swell the resin in DMF.

-

Deprotection (if necessary): If the resin is N-terminally protected, deprotect using an appropriate method (e.g., 20% piperidine in DMF for Fmoc). Wash thoroughly with DMF and DCM.

-

Coupling Reaction (to be performed in parallel for both forms):

-

In separate reaction vessels, dissolve Boc-Leu-OH monohydrate (e.g., 3 equivalents) and anhydrous Boc-Leu-OH (3 equivalents, accounting for the difference in molecular weight) in DMF.

-

Add HOBt (3 equivalents) to each vessel.

-

Add DCC or DIC (3 equivalents) to each vessel and pre-activate for 5-10 minutes.

-

Add the activated amino acid solutions to the respective resin samples.

-

Add DIPEA (3 equivalents) and agitate the reaction mixtures for 2 hours at room temperature.

-

-

Washing: After the coupling reaction, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring Coupling Efficiency (Kaiser Test):

-

Take a small sample of resin beads from each reaction.

-

Perform the ninhydrin test according to the kit instructions.

-

A yellow color indicates complete coupling (free amines are absent). A blue or purple color indicates incomplete coupling. The intensity of the blue color can be qualitatively compared.

-

-

Quantitative Analysis (Optional): For a more precise comparison, the peptide can be cleaved from a small, accurately weighed amount of resin, purified by HPLC, and the yield calculated.

Caption: Workflow for comparing coupling efficiency.

Conclusion and Recommendations

The choice between Boc-Leu-OH monohydrate and its anhydrous form is contingent upon the specific requirements of the peptide synthesis and the practical considerations of the laboratory.

-

For routine peptide synthesis, ease of use, and long-term storage stability, the monohydrate form is the recommended choice. Its solid, crystalline nature simplifies handling and weighing, and the presence of a single water molecule is unlikely to significantly impact the outcome of most standard coupling reactions.

-

The anhydrous form should be considered for highly sensitive applications where the exclusion of water is critical. This includes the synthesis of complex, aggregation-prone peptides, fragment condensations requiring precise stoichiometry, and when using water-sensitive coupling reagents where maximizing efficiency is paramount.

By understanding the distinct properties and applying the appropriate handling and analytical procedures outlined in this guide, researchers can make informed decisions to optimize their peptide synthesis workflows, ensuring the highest possible quality and yield of their target molecules.

References

The Pivotal Role of Hydration: A Technical Guide to the Function of Water in Boc-L-Leucine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-L-leucine (Boc-L-leucine) is a cornerstone reagent in solid-phase peptide synthesis (SPPS), a technique fundamental to drug discovery and development. While frequently supplied as a monohydrate, the precise function of the single water molecule within its structure is often overlooked. This technical guide provides an in-depth analysis of the critical role of water of hydration in Boc-L-leucine monohydrate. Through a comprehensive review of its physicochemical properties, this document elucidates how the hydrate form influences the compound's stability, handling, and ultimately its utility in peptide synthesis. This guide will demonstrate that the water molecule is not a passive component but an active participant in defining the material's solid-state properties, making the monohydrate the preferred form for practical applications.

Introduction

Boc-L-leucine is an essential building block in the synthesis of peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group shields the amino terminus of the leucine amino acid, allowing for controlled, sequential peptide bond formation. A crucial, yet often underappreciated, aspect of this reagent is its hydration state. Commercially, Boc-L-leucine is most commonly available as a monohydrate. This is not a trivial matter of residual solvent but a deliberate consequence of its synthesis and purification, as the water of hydration imparts significant advantages. The anhydrous form of Boc-L-leucine is an oil, which presents considerable challenges for accurate weighing, handling, and storage in a laboratory or manufacturing setting. The incorporation of a single water molecule into the crystal lattice transforms the material into a stable, crystalline solid, a property that is paramount for its practical use.

The Physicochemical Impact of Hydration

The presence of a stoichiometric amount of water in the crystal structure of Boc-L-leucine monohydrate profoundly influences its physical and chemical properties. A comparative analysis with the anhydrous form highlights the functional significance of this water molecule.

Physical State and Handling

The most apparent function of the water of hydration is the solidification of Boc-L-leucine.

-

Boc-L-Leucine Monohydrate: A white, crystalline solid, which is easy to handle, weigh accurately, and transfer.[1]

-

Anhydrous Boc-L-Leucine: An oil or a low-melting solid, making it difficult to manage in a laboratory setting.[1]

This difference in physical state is a direct result of the water molecule's role in stabilizing the crystal lattice.

Stability and Hygroscopicity

The water of hydration contributes to the overall stability of the compound.

-

Boc-L-Leucine Monohydrate: Exhibits greater stability under typical storage conditions.

-

Anhydrous Boc-L-Leucine: Is reported to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This can lead to inconsistencies in its composition and reactivity over time. The solid monohydrate form provides a more stable and reliable reagent.

Structural Role of the Water Molecule

The water molecule is expected to act as a "molecular glue," forming hydrogen bonds with the polar functional groups of the Boc-L-leucine molecule, namely the carboxylic acid and the carbamate. This intricate network of hydrogen bonds locks the Boc-L-leucine molecules into a stable, three-dimensional crystalline lattice.

Below is a conceptual diagram illustrating the anticipated hydrogen bonding network.

Caption: Conceptual diagram of the water molecule's role in the crystal lattice.

Quantitative Data Summary

The following table summarizes the available quantitative data for both the monohydrate and anhydrous forms of Boc-L-leucine.

| Property | Boc-L-Leucine Monohydrate | Anhydrous Boc-L-Leucine |

| Molecular Formula | C₁₁H₂₃NO₅ | C₁₁H₂₁NO₄ |

| Molecular Weight | 249.31 g/mol | 231.29 g/mol |

| Melting Point | 85-90 °C | Not applicable (oil at room temp.) |

| Appearance | White crystalline solid | Oil / low-melting solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMF. | Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] |

| Hygroscopicity | Stable | Hygroscopic[2] |

Experimental Protocols

Determination of Water Content by Karl Fischer Titration

This method is used to accurately quantify the water content in Boc-L-leucine monohydrate.

Principle: The Karl Fischer titration is a coulometric or volumetric method based on the reaction of iodine with water in the presence of sulfur dioxide and a base in an alcohol solvent.

Apparatus:

-

Karl Fischer titrator (volumetric or coulometric)

-

Titration vessel

-

Burette

-

Stirrer

Reagents:

-

Karl Fischer reagent (commercially available)

-

Anhydrous methanol or other suitable solvent

Procedure (Volumetric Method):

-

Add a suitable volume of anhydrous methanol to the titration vessel.

-

Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.

-

Accurately weigh a sample of Boc-L-leucine monohydrate (typically 100-200 mg).

-

Introduce the sample into the titration vessel.

-

Titrate the sample with the Karl Fischer reagent to the endpoint.

-

The volume of titrant consumed is used to calculate the water content.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of Boc-L-leucine monohydrate.

Principle:

-

DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events like melting and dehydration.

-

TGA: Measures the change in mass of a sample as a function of temperature, indicating mass loss due to dehydration or decomposition.

Apparatus:

-

DSC instrument

-

TGA instrument

-

Sample pans (aluminum or platinum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Accurately weigh a small sample (typically 2-10 mg) of Boc-L-leucine monohydrate into a sample pan.

-

Place the sample pan and an empty reference pan into the instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

Expected Results:

-

TGA: A weight loss corresponding to one mole of water per mole of Boc-L-leucine is expected upon heating.

-

DSC: An endothermic peak corresponding to the dehydration process will be observed, followed by a melting endotherm of the anhydrous material.

References

An In-depth Technical Guide to Boc Chemistry Solid-Phase Peptide Synthesis

Introduction

Solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, enables the stepwise assembly of amino acids into a defined peptide sequence on an insoluble resin support.[1][][3][4][5] This methodology simplifies the overall synthetic process by allowing excess reagents and byproducts to be removed through simple filtration and washing steps, thus avoiding the complex purification of intermediates required in traditional solution-phase synthesis.[1][][7]

Among the strategies developed for SPPS, the tert-butyloxycarbonyl (Boc) protection strategy was one of the earliest and remains a robust and highly relevant method, particularly for the synthesis of long or complex peptides.[8][] This guide provides a comprehensive technical overview of the core principles, chemical mechanisms, and experimental protocols of Boc-chemistry SPPS for researchers, scientists, and professionals in drug development.

Core Principles of the Boc/Bzl Strategy

The Boc-SPPS methodology is fundamentally based on a principle of graduated acid lability.[10] It employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[8][11] Concurrently, more permanent protecting groups for reactive amino acid side chains are typically benzyl-based (Bzl), which require a much stronger acid for their removal.[8][11][12] This differential acid stability is the cornerstone of the strategy, as the Boc group can be selectively cleaved in each cycle using a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage remain intact until the final step.[3][12] The final cleavage is typically accomplished using a very strong acid, such as anhydrous hydrogen fluoride (HF).[3][8][10]

The General Boc-SPPS Workflow

The synthesis of a peptide using the Boc strategy follows a cyclical process, with each cycle adding one amino acid to the growing chain. The core cycle consists of three main chemical steps: deprotection, neutralization, and coupling, interspersed with extensive washing to purify the resin-bound peptide.

Caption: General workflow of the Boc solid-phase peptide synthesis (SPPS) cycle.

Key Chemical Reactions and Mechanisms

Nα-Boc Deprotection

The selective removal of the temporary Boc protecting group is achieved by treating the peptide-resin with a moderately strong acid, typically a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[12][13] The mechanism involves the protonation of the Boc group's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a transient carbamic acid intermediate, which readily decomposes to release the free α-amino group (as a TFA salt) and carbon dioxide.[11]

Caption: Mechanism of acid-catalyzed Boc group removal by Trifluoroacetic Acid (TFA).

When the peptide sequence contains sensitive residues such as Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), scavengers like dithioethane (DTE) are often added to the TFA solution.[12][13] These scavengers trap the liberated tert-butyl cations, preventing them from reacting with and modifying the amino acid side chains.[12]

Neutralization

After deprotection, the newly exposed N-terminal α-amino group exists as a TFA salt.[12][14] Before the next coupling reaction can occur, this salt must be converted to the free amine. This is accomplished by washing the resin with a hindered organic base, most commonly a 10% solution of diisopropylethylamine (DIEA) in DCM.[8][11] In some protocols, an in situ neutralization is performed, where the neutralization and coupling steps occur simultaneously.[12][15]

Amino Acid Coupling